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Cat. No.: B1208300

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromomaleic anhydride, with the chemical formula CsHBrOs, is a reactive cyclic anhydride that
serves as a versatile building block in organic synthesis. Its utility in the development of novel
pharmaceuticals and functional materials necessitates a thorough understanding of its
molecular structure. This guide provides a comprehensive overview of the structural
characteristics of bromomaleic anhydride, supported by spectroscopic data and detailed
experimental protocols for its characterization. Due to the limited availability of experimental
crystallographic data for bromomaleic anhydride, structural parameters from the closely related
molecule, maleic anhydride, are utilized as a reasonable approximation for bond lengths and
angles.

Molecular Structure and Properties

Bromomaleic anhydride is a planar molecule characterized by a five-membered ring containing
one bromine atom, two carbonyl groups, and a carbon-carbon double bond. The electron-
withdrawing nature of the bromine atom and the anhydride functionality significantly influences
the reactivity of the double bond, making it a potent electrophile in various reactions, including
Diels-Alder cycloadditions and Michael additions.

Physicochemical Properties
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Property Value Reference
Molecular Formula C4HBrOs

Molecular Weight 176.95 g/mol

CAS Number 5926-51-2

Boiling Point 215 °C (lit.)

Density 1.905 g/mL at 25 °C (lit.)

Refractive Index (n20/D) 1.54 (lit.)

Structural Parameters (from Maleic Anhydride as a
proxy)

The precise experimental bond lengths and angles for bromomaleic anhydride are not readily
available in the current literature. Therefore, the data presented below is from a comprehensive
study on maleic anhydride, which provides a close approximation of the geometry of the five-
membered ring.[1][2]

Bond Bond Length (A)
C=C 1.3331
Cc-C 1.4849
C=0 1.1962
C-0 1.3876
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Angle Bond Angle (°)
C-C=C 107.90
C=C-H 129.99
O-C-C 108.07
C-0-C 108.06
0=C-O 122.32

Spectroscopic Data

Spectroscopic analysis is fundamental to confirming the molecular structure of bromomaleic
anhydride. The following tables summarize the key spectroscopic data.

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift () in ppm (Solvent:

Assignment
CDCIs)
159.0 Carbonyl Carbon (C=0)
131.8 Olefinic Carbon (C-Br or C=C)

Reference for 3C NMR data:[3][4]

H Nuclear Magnetic Resonance (NMR) Spectroscopy

Chemical Shift (8) in ppm Multiplicity Assignment

~7.0-7.5 Singlet Olefinic Proton (-CH=)

Note: The exact chemical shift can vary depending on the solvent and concentration. The
provided range is a typical expectation for a proton in this chemical environment.

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

~1850 Strong Asymmetric C=0 Stretch
~1780 Strong Symmetric C=0 Stretch
~1600 Medium C=C Stretch

~1250 Strong C-O-C Stretch

Note: The characteristic dual carbonyl peaks are indicative of an anhydride functional group.

Mass Spectrometry (MS)

m/z Interpretation
Molecular lon Peak [M]* and [M+2]* (due to
176/178 _
79Br and 81Br isotopes)
97 [M - Br]*
69 [M - Br - COJ*
52 [CaHa4]*

Note: The presence of a pair of peaks with approximately equal intensity, separated by 2 m/z

units, is a characteristic isotopic signature of a bromine-containing compound.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of bromomaleic anhydride.

Methodology:

e Sample Preparation:

o Accurately weigh 10-20 mg of dry bromomaleic anhydride.
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o Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.qg.,
Chloroform-d, CDCIs) in a clean, dry vial.

o Transfer the solution into a standard 5 mm NMR tube.

e 'H NMR Spectroscopy:

o The *H NMR spectrum is acquired on a spectrometer operating at a frequency of 300 MHz
or higher.

o A sufficient number of scans (typically 16-64) are acquired to obtain a good signal-to-noise
ratio.

o The chemical shifts are referenced to the residual solvent peak (e.g., CDCls at 7.26 ppm).
e 13C NMR Spectroscopy:

o The 13C NMR spectrum is acquired on the same instrument.

o A proton-decoupled sequence is used to obtain singlets for each unique carbon atom.

o Alarger number of scans (typically 1024 or more) is required due to the lower natural
abundance of the 13C isotope.

o The chemical shifts are referenced to the solvent peak (e.g., CDCls at 77.16 ppm).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in bromomaleic anhydride.
Methodology (Attenuated Total Reflectance - ATR):
e Sample Preparation:

o Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a suitable
solvent (e.g., isopropanol) and allowing it to dry completely.

o Place a small amount of the solid bromomaleic anhydride sample directly onto the ATR
crystal.
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o Apply pressure using the built-in press to ensure good contact between the sample and
the crystal.

o Data Acquisition:

[¢]

Record a background spectrum of the clean, empty ATR crystal.

[e]

Record the sample spectrum over the range of 4000-400 cm™1.

o

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

[¢]

The final spectrum is presented in terms of transmittance or absorbance versus
wavenumber.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of bromomaleic
anhydride.

Methodology (Electron lonization - EI):
e Sample Introduction:

o A small amount of the sample is introduced into the mass spectrometer, typically via a
direct insertion probe or after separation by gas chromatography (GC-MS).

o The sample is vaporized by heating in the ion source.
e lonization:

o The gaseous sample molecules are bombarded with a high-energy electron beam
(typically 70 eV).

o This causes the molecules to ionize and fragment.
e Mass Analysis:

o The resulting positively charged ions are accelerated and separated based on their mass-
to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
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o Detection:

o The separated ions are detected, and a mass spectrum is generated, which plots the
relative abundance of ions as a function of their m/z ratio.

Visualizations
Molecular Structure of Bromomaleic Anhydride

Caption: 2D representation of the bromomaleic anhydride molecule.

Experimental Workflow for Molecular Structure
Determination

Generalized Workflow for Molecular Structure Determination
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Caption: A typical workflow for elucidating the structure of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b1208300?utm_src=pdf-custom-synthesis
https://pubs.acs.org/doi/pdf/10.1021/jp0038005
https://www.researchgate.net/figure/Comparison-of-bond-lengths-in-maleic-anhydride-with-those-of-related-substances_tbl2_276454052
https://m.chemicalbook.com/SpectrumEN_5926-51-2_13CNMR.htm
https://www.chemicalbook.com/synthesis/dibromomaleic-anhydride.htm
https://www.benchchem.com/product/b1208300#understanding-the-molecular-structure-of-bromomaleic-anhydride
https://www.benchchem.com/product/b1208300#understanding-the-molecular-structure-of-bromomaleic-anhydride
https://www.benchchem.com/product/b1208300#understanding-the-molecular-structure-of-bromomaleic-anhydride
https://www.benchchem.com/product/b1208300#understanding-the-molecular-structure-of-bromomaleic-anhydride
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1208300?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1208300?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENCHE

Foundational & Exploratory

Check Availability & Pricing

BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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